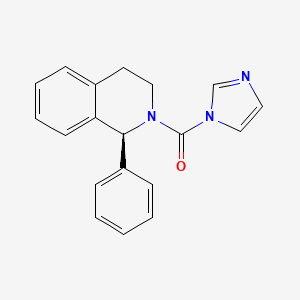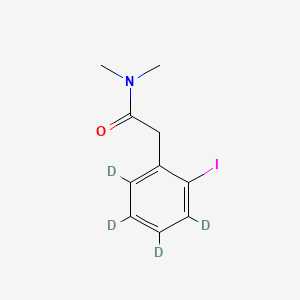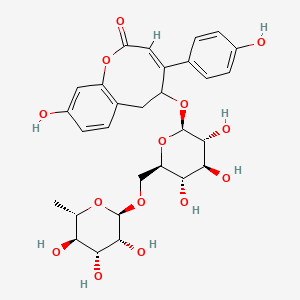
Pueroside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pueroside A is a naturally occurring compound isolated from the roots of Pueraria lobata, commonly known as Kudzu. This compound belongs to the class of flavonoid glycosides and has been studied for its various biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pueroside A can be isolated from the dried roots of Pueraria lobata through a series of extraction and purification steps. The process typically involves:
Extraction: The dried roots are powdered and extracted using 95% ethanol under reflux conditions.
Fractionation: The extract is then fractionated using solvents such as petroleum ether, ethyl acetate, and n-butanol.
Purification: The fractions are further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pueroside A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the glycosidic moiety or the flavonoid core.
Substitution: Substitution reactions can occur on the aromatic rings or the glycosidic units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while reduction can yield reduced flavonoid glycosides.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Pueroside A has shown potential in modulating biological pathways and has been studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has indicated potential therapeutic applications in treating conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Pueroside A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Neuroprotective Effects: This compound has been shown to protect neurons from oxidative damage and apoptosis by modulating pathways such as the Nrf2/ARE pathway.
Comparaison Avec Des Composés Similaires
Pueroside A can be compared with other flavonoid glycosides such as:
Pueroside B: Another compound isolated from Pueraria lobata with similar structure but different biological activities.
Rutin: A flavonoid glycoside found in various plants with strong antioxidant properties.
Quercetin: A well-known flavonoid with extensive research on its health benefits.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of certain functional groups that contribute to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and neuroprotective effects makes it a compound of interest for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H34O14 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
(3Z)-9-hydroxy-4-(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one |
InChI |
InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
Clé InChI |
LRFHJRYHICUNML-WAHMGNLFSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/3CC4=C(C=C(C=C4)O)OC(=O)/C=C3/C5=CC=C(C=C5)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4=C(C=C(C=C4)O)OC(=O)C=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


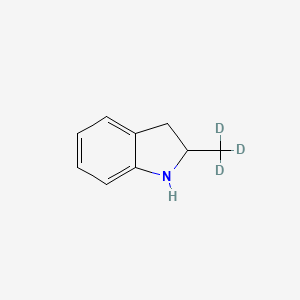

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl-2-one](/img/structure/B13446830.png)
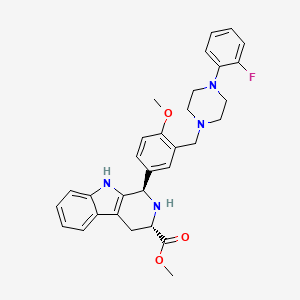
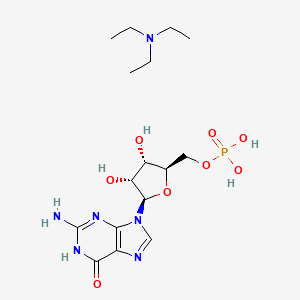
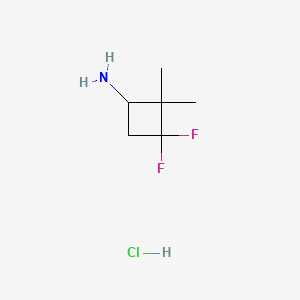
![tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13446847.png)
![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)
![N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline](/img/structure/B13446859.png)
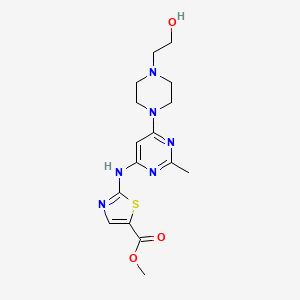
![(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B13446869.png)
